An In-depth Technical Guide to 2-Hydroxy-6-methyl-4-(trifluoromethyl)quinoline: Synthesis, Properties, and Potential Applications
An In-depth Technical Guide to 2-Hydroxy-6-methyl-4-(trifluoromethyl)quinoline: Synthesis, Properties, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-hydroxy-6-methyl-4-(trifluoromethyl)quinoline, a fluorinated quinoline derivative of significant interest in medicinal chemistry and materials science. This document details its synthesis, physicochemical properties, and potential biological activities, with a focus on its applications in drug discovery and development.
Synthesis
The synthesis of 2-hydroxy-6-methyl-4-(trifluoromethyl)quinoline can be effectively achieved through a modified Conrad-Limpach reaction. This classical method involves a two-step process: the formation of a β-aminoacrylate intermediate from an aniline and a β-ketoester, followed by a high-temperature thermal cyclization.
Reaction Scheme
The overall reaction for the synthesis of 2-hydroxy-6-methyl-4-(trifluoromethyl)quinoline is as follows:
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Step 1: Formation of the β-aminoacrylate intermediate. 4-methylaniline (p-toluidine) is reacted with ethyl 4,4,4-trifluoroacetoacetate. This condensation reaction, typically catalyzed by a weak acid, forms the enamine intermediate, ethyl 3-((4-methylphenyl)amino)-4,4,4-trifluorobut-2-enoate.
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Step 2: Thermal cyclization. The isolated β-aminoacrylate intermediate undergoes an intramolecular cyclization at high temperatures, eliminating ethanol to form the final 4-hydroxyquinoline product. This step requires a high-boiling, inert solvent.
Experimental Protocol
Materials:
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4-methylaniline (p-toluidine)
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Ethyl 4,4,4-trifluoroacetoacetate
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Toluene
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Glacial acetic acid (catalyst)
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High-boiling solvent (e.g., Dowtherm A, mineral oil, or diphenyl ether)
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Petroleum ether
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Standard laboratory glassware and equipment for reflux, distillation, and filtration.
Procedure:
Step 1: Synthesis of ethyl 3-((4-methylphenyl)amino)-4,4,4-trifluorobut-2-enoate
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In a round-bottom flask equipped with a reflux condenser and a Dean-Stark apparatus, dissolve 4-methylaniline (1.0 equivalent) in toluene.
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Add ethyl 4,4,4-trifluoroacetoacetate (1.1 equivalents) to the solution.
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Add a catalytic amount of glacial acetic acid (e.g., a few drops).
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Heat the mixture to reflux and collect the water formed during the condensation in the Dean-Stark trap.
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Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.
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Once the reaction is complete, cool the mixture to room temperature.
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Remove the toluene under reduced pressure using a rotary evaporator to yield the crude β-aminoacrylate intermediate. This intermediate can be used in the next step without further purification.
Step 2: Synthesis of 2-hydroxy-6-methyl-4-(trifluoromethyl)quinoline
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In a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a thermometer, place the crude ethyl 3-((4-methylphenyl)amino)-4,4,4-trifluorobut-2-enoate from Step 1.
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Add a high-boiling solvent such as Dowtherm A (approximately 10-15 mL per gram of intermediate).
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Heat the mixture with stirring to approximately 250 °C.
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Maintain this temperature for 30-60 minutes. The ethanol formed during the cyclization will distill off.
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Monitor the completion of the reaction by TLC.
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Allow the reaction mixture to cool to room temperature, which should result in the precipitation of a solid.
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Add petroleum ether to the cooled mixture to facilitate further precipitation of the product.
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Collect the solid product by vacuum filtration and wash it with petroleum ether.
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The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or a mixture of ethanol and water.
Physicochemical Properties
The physicochemical properties of 2-hydroxy-6-methyl-4-(trifluoromethyl)quinoline are summarized in the table below. It is important to note that while some data is available for the target compound (CAS 1828-96-2), other values are for its close isomer, 4-hydroxy-6-methyl-2-(trifluoromethyl)quinoline (CAS 1701-20-8), and should be used as an approximation.
| Property | Value | Source |
| CAS Number | 1828-96-2 | [1][2] |
| Molecular Formula | C₁₁H₈F₃NO | [1] |
| Molecular Weight | 227.18 g/mol | [1] |
| Appearance | Solid | |
| Melting Point | Not experimentally determined for CAS 1828-96-2. (Isomer 1701-20-8: 251-252 °C) | (Isomer data) |
| Boiling Point | 295.8 °C at 760 mmHg (Predicted) | |
| Flash Point | 132.7 °C (Predicted) | |
| Purity | ≥97% | [1] |
| Storage | Room temperature, dry | [1] |
| Topological Polar Surface Area (TPSA) | 33.12 Ų | |
| logP (Computed) | 3.27 | |
| Hydrogen Bond Donors | 1 | |
| Hydrogen Bond Acceptors | 2 |
Spectral Properties
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the quinoline ring system, a singlet for the methyl group protons, and a broad singlet for the hydroxyl proton. The aromatic protons will likely appear in the range of 7.0-8.5 ppm, with their splitting patterns providing information about their positions on the ring. The methyl group protons should appear as a singlet around 2.4-2.6 ppm. The hydroxyl proton signal will be broad and its chemical shift will be dependent on the solvent and concentration.
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¹³C NMR: The carbon NMR spectrum will show signals for all 11 carbon atoms in the molecule. The trifluoromethyl carbon will appear as a quartet due to coupling with the three fluorine atoms. The aromatic and quinoline ring carbons will resonate in the region of 110-150 ppm. The methyl carbon will have a signal at approximately 20-25 ppm. The carbonyl carbon of the quinolone tautomer will be observed further downfield.
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¹⁹F NMR: The fluorine NMR spectrum is expected to show a singlet for the three equivalent fluorine atoms of the trifluoromethyl group.
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IR Spectroscopy: The infrared spectrum should display a broad absorption band in the region of 3400-3200 cm⁻¹ corresponding to the O-H stretching vibration of the hydroxyl group. A strong absorption band around 1650-1600 cm⁻¹ would indicate the C=O stretching of the quinolone tautomer. Characteristic bands for C-H stretching of the aromatic and methyl groups will be observed around 3100-3000 cm⁻¹ and 2950-2850 cm⁻¹, respectively. The C-F stretching vibrations of the trifluoromethyl group are expected to appear as strong bands in the 1350-1100 cm⁻¹ region.
Biological Activity and Potential Applications
2-Hydroxy-6-methyl-4-(trifluoromethyl)quinoline is a versatile building block in medicinal chemistry with potential applications in the development of various therapeutic agents.[1]
Anticancer Activity
Quinoline derivatives are a well-established class of anticancer agents.[3] The introduction of a trifluoromethyl group can enhance the metabolic stability and biological activity of these compounds.[4] It is suggested that 2-hydroxy-6-methyl-4-(trifluoromethyl)quinoline may have potential in cancer research, possibly acting through mechanisms such as the disruption of DNA synthesis or the inhibition of proteins involved in cell survival.[1] The general mechanisms of action for anticancer quinoline derivatives include the inhibition of topoisomerase, disruption of tubulin polymerization, and modulation of various signaling pathways involved in cell proliferation and apoptosis.[3]
Antimicrobial and Antifungal Activity
This compound serves as a key intermediate in the synthesis of antimicrobial and antifungal agents.[1] The quinoline scaffold is present in many antimicrobial drugs, and the trifluoromethyl group can contribute to enhanced efficacy.
Antimalarial Activity
Historically, quinoline derivatives have been at the forefront of antimalarial drug discovery. 2-Hydroxy-6-methyl-4-(trifluoromethyl)quinoline is also used as an intermediate in the development of new antimalarial compounds.[1]
Agrochemicals
Due to its stability and reactivity, this quinoline derivative is also employed in the synthesis of agrochemicals for crop protection.[1]
Hypothetical Signaling Pathway in Cancer
Given the known mechanisms of similar compounds, a plausible, though hypothetical, mechanism of anticancer action for 2-hydroxy-6-methyl-4-(trifluoromethyl)quinoline could involve the induction of apoptosis. The following diagram illustrates a simplified, generic apoptosis pathway that could be influenced by such a compound.
